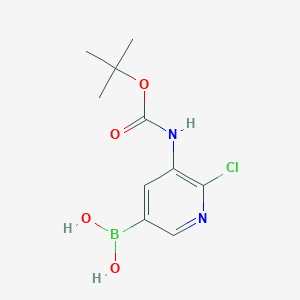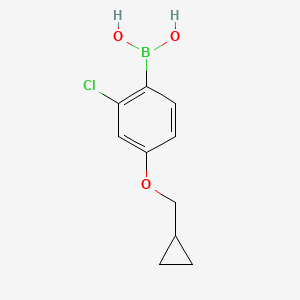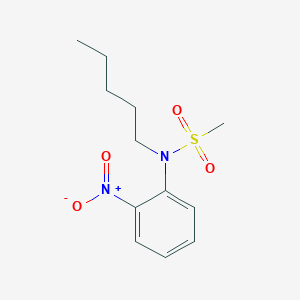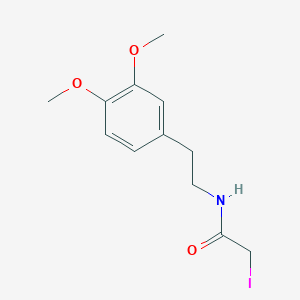
3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid
Overview
Description
3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid is a compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonylamino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or water.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the boronic acid group with an aryl or vinyl halide.
Scientific Research Applications
3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid involves its reactivity as a boronic acid derivative. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The tert-butoxycarbonylamino group serves as a protecting group for the amine, allowing selective reactions to occur at other functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(t-Butoxycarbonylamino)-2-bromopyridine-5-boronic acid: Similar structure but with a bromine atom instead of chlorine.
3-(t-Butoxycarbonylamino)-2-fluoropyridine-5-boronic acid: Similar structure but with a fluorine atom instead of chlorine.
3-(t-Butoxycarbonylamino)-2-iodopyridine-5-boronic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of 3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the chlorine atom can make it more reactive in certain substitution reactions compared to its bromine, fluorine, or iodine analogs.
Properties
IUPAC Name |
[6-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-7-4-6(11(16)17)5-13-8(7)12/h4-5,16-17H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWLURBIZBEDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-87-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B3060157.png)

![Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3060161.png)

![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)

![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)




